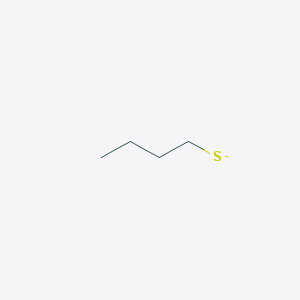

Butane-1-thiolate

Description

Significance of Alkanethiolates in Contemporary Chemical Research

Alkanethiolates represent a class of organosulfur compounds that hold considerable significance in contemporary chemical research, particularly within the realms of surface science, nanotechnology, and materials chemistry chemicalbook.comquora.commetu.edu.tr. Their ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold, has made them indispensable tools for fundamental studies of surface interactions. These SAMs are critical for understanding phenomena such as wetting, adhesion, nucleation, and growth, and they play a vital role in the design and functionality of advanced nanostructured devices, including microelectromechanical systems (MEMS), nanoscale switches, and biosensors chemicalbook.com.

Beyond surface science, alkanethiolates are integral to the synthesis and stabilization of metal nanoclusters (NCs). Thiolate ligands are employed to control the size, shape, and electronic properties of these atomically precise nanomaterials, which exhibit molecular-like characteristics and find potential applications in diverse fields such as biomedicine, catalysis, and electronics metu.edu.tr. The versatility of thiol and thiolate chemistry extends to coordination chemistry, where they can be incorporated into metal-organic frameworks and coordination nets, influencing the electroactivity and structural integrity of these materials quora.comwikipedia.org.

Unique Electronic and Structural Attributes of Butane-1-thiolate Anion

The this compound anion (C₄H₉S⁻) is the deprotonated form of butane-1-thiol. As a thiolate, it possesses distinct electronic and structural attributes that contribute to its chemical behavior. Thiols, in general, are more acidic than their corresponding alcohol counterparts due to the weaker S-H bond compared to the O-H bond, and the greater polarizability of sulfur chegg.comchemeo.com. For instance, butane-1-thiol exhibits a pKa of approximately 10.5, making it significantly more acidic than butanol, which has a pKa around 15 chegg.com. This increased acidity facilitates the formation of the thiolate anion under relatively mild basic conditions.

The thiolate anion is a potent nucleophile, readily participating in reactions such as alkylation to form sulfides chemeo.com. In the context of metal nanoclusters, this compound, like other alkanethiolates, acts as a ligand that binds to metal atoms. The electronic structure of these metal-thiolate complexes can be significantly influenced by the nature of the thiolate ligand, leading to unique optical and electronic properties that are distinct from those of the bare metal clusters wikipedia.orgvaia.com. The sulfur atom's ability to donate electron density and its relatively soft nature also contribute to its strong binding affinity with soft metal ions and surfaces chemeo.com.

Historical Context of Thiolate Research and the Evolution of this compound Studies

The study of thiols and their derivatives has a long history, tracing back to the 19th century. The identification of cysteine in 1884 marked an early milestone in understanding biological thiols . Inorganic sulfur chemistry recognized hydrogen sulfide (B99878) (HS⁻) as a fundamental thiol species early on, with early chemical analyses of sulfur-containing gases dating back to the late 18th century . The term "mercaptan" itself, derived from "mercurium captans" (capturing mercury), reflects the strong affinity of thiolates for mercury compounds chemeo.com.

A notable historical episode involving butane-1-thiol relates to the chemical composition of skunk spray. Initial investigations in the mid-19th century indicated the presence of sulfur-containing compounds umass.edunih.gov. For many years, butane-1-thiol was erroneously believed to be the primary component responsible for the characteristic odor. However, more precise analytical techniques in the latter half of the 20th century revealed that (E)-2-butene-1-thiol, rather than butane-1-thiol, is the major odoriferous constituent, with butane-1-thiol present in smaller quantities or as a misidentification umass.edunih.gov. This evolution in understanding highlights the progress in analytical chemistry and the refinement of scientific knowledge.

In parallel, the field of surface chemistry saw significant advancements with the development of self-assembled monolayers (SAMs) of alkanethiolates on gold surfaces, a technique that gained prominence in the late 20th century chemicalbook.comquora.comchegg.comwikipedia.org. Research in this area has focused on understanding the packing, ordering, and phase behavior of these monolayers as a function of chain length and functional groups, employing both experimental and theoretical approaches, including density functional theory (DFT) quora.comchegg.comwikipedia.org.

Scope and Objectives of Advanced Research on this compound

Current advanced research involving alkanethiolates, including compounds like butane-1-thiol, continues to explore their fundamental properties and applications. A significant area of focus is the detailed characterization of SAMs on various metal surfaces, aiming to understand the thermodynamic stability of different monolayer phases (e.g., standing-up versus lying-down structures) and the influence of chain length and intermolecular interactions quora.comchegg.comwikipedia.org. Computational methods, such as DFT and molecular dynamics, are crucial for predicting and explaining these phenomena, including the role of dispersive interactions quora.comchegg.comwikipedia.orgsigmaaldrich.com.

Research also delves into the use of alkanethiolates as capping agents for metal nanoparticles, investigating how these ligands influence the nanoparticles' stability, reactivity, and electronic properties metu.edu.trsigmaaldrich.com. The study of anion-templated metal nanoclusters, where thiolate ligands play a role in stabilizing specific core structures, aims to elucidate the electronic structure and optical properties of these complex nanomaterials wikipedia.orgvaia.com.

While butane-1-thiol itself may not always be the specific focus, its properties as a short-chain alkanethiolate make it a relevant model compound for studying general trends in alkanethiolate behavior. The overarching objectives in this field include achieving atomic-level precision in nanomaterial synthesis, controlling interfacial properties for advanced device fabrication, and understanding the fundamental principles governing molecular self-assembly and surface interactions.

Structure

3D Structure

Properties

CAS No. |

20733-16-8 |

|---|---|

Molecular Formula |

C4H9S- |

Molecular Weight |

89.18 g/mol |

IUPAC Name |

butane-1-thiolate |

InChI |

InChI=1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3/p-1 |

InChI Key |

WQAQPCDUOCURKW-UHFFFAOYSA-M |

SMILES |

CCCC[S-] |

Canonical SMILES |

CCCC[S-] |

Synonyms |

n-butyl mercaptide |

Origin of Product |

United States |

Data Tables

Table 1: Physicochemical Properties of Butane-1-thiol

| Property | Value | Source |

| IUPAC Name | Butane-1-thiol | |

| Other Names | Butyl mercaptan, n-Butyl mercaptan, Thiobutyl alcohol, 1-Mercaptobutane, 1-Butylthiol | chemicalbook.com |

| CAS Number | 109-79-5 | chemicalbook.com |

| Molecular Formula | C₄H₁₀S | |

| Molecular Weight | 90.19 g/mol | |

| Appearance | Colorless liquid | chemicalbook.com |

| Odor | Strong, characteristic skunk-like/garlic-like | chemicalbook.com |

| Boiling Point | 98 °C | chemicalbook.com |

| Melting Point | -116 °C | chemicalbook.com |

| Density | 0.842 g/mL at 25 °C | chemicalbook.com |

| Flash Point | 12 °C (closed cup) | |

| Solubility in Water | Slightly soluble (0.06% at 20°C) | chemicalbook.com |

Advanced Spectroscopic and Analytical Characterization Techniques for Butane 1 Thiolate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Butane-1-thiolate Derivatives (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of butane-1-thiol, the protons on the carbon atoms of the butyl chain and the proton of the thiol group each exhibit characteristic chemical shifts. The proton of the sulfhydryl (-SH) group is typically observed as a triplet in the range of 1.3-1.6 ppm, although its position can be influenced by solvent and concentration. The protons on the carbon adjacent to the sulfur atom (α-methylene group) appear as a quartet around 2.5 ppm. The subsequent methylene groups (β and γ) and the terminal methyl group (δ) resonate at progressively lower chemical shifts. chemicalbook.com

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbon atom bonded to the sulfur (C1) is the most deshielded and appears at the lowest field. The chemical shifts of the other carbon atoms in the butyl chain provide further confirmation of the molecular structure. Upon deprotonation of the thiol to form the thiolate, or upon coordination to a metal center, significant changes in the chemical shifts of the α- and β-protons and carbons are observed, reflecting the altered electronic environment around the sulfur atom.

Typical ¹H NMR Chemical Shifts for Butane-1-thiol in CDCl₃

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| HS-CH₂-CH₂-CH₂-CH₃ | ~1.32 | Triplet |

| HS-CH₂-CH₂-CH₂-CH₃ | ~2.52 | Quartet |

| HS-CH₂-CH₂-CH₂-CH₃ | ~1.59 | Sextet |

| HS-CH₂-CH₂-CH₂-CH₃ | ~1.43 | Sextet |

| HS-CH₂-CH₂-CH₂-CH₃ | ~0.92 | Triplet |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations of this compound Coordination

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the bonding and functional groups present in this compound and its coordination compounds. iupac.orge-bookshelf.de

The IR spectrum of butane-1-thiol is characterized by a weak S-H stretching vibration (ν(S-H)) typically appearing around 2550-2600 cm⁻¹. wikipedia.org The absence of this band in the spectrum of a metal-butane-1-thiolate complex is a strong indicator of the deprotonation of the thiol group and the formation of a metal-sulfur bond. The C-S stretching vibration (ν(C-S)) is generally observed in the region of 600-800 cm⁻¹. Changes in the position and intensity of this band upon coordination can provide information about the nature of the metal-sulfur bond.

Raman spectroscopy is particularly useful for studying the symmetric vibrations and bonds involving heavier atoms, such as the metal-sulfur bond in thiolate complexes. The M-S stretching vibrations in metal thiolate complexes typically occur in the far-infrared and low-frequency Raman regions, providing direct information about the coordination environment of the metal center.

Characteristic Vibrational Frequencies for Butane-1-thiol and its Thiolate Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| S-H Stretch | 2550 - 2600 | IR, Raman |

| C-H Stretch (alkyl) | 2850 - 3000 | IR, Raman |

| C-S Stretch | 600 - 800 | IR, Raman |

| M-S Stretch | 200 - 500 | Raman, Far-IR |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of this compound Adducts

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. acdlabs.com

For butane-1-thiol, the electron ionization (EI) mass spectrum typically shows a distinct molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 90, corresponding to the molecular weight of C₄H₁₀S. nist.govhmdb.ca The fragmentation of the molecular ion provides a characteristic pattern. Common fragmentation pathways for alkanethiols include the loss of the sulfhydryl radical (•SH), the loss of an alkyl radical, and cleavage of the C-C bonds. The base peak in the mass spectrum of butane-1-thiol is often observed at m/z 56, corresponding to the loss of H₂S. chemicalbook.com

In the analysis of this compound adducts, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often employed to observe the intact molecular ion of the complex. The isotopic pattern of the molecular ion can help to confirm the elemental composition, especially the presence of metals with characteristic isotopic distributions.

Common Fragments in the Mass Spectrum of Butane-1-thiol

| m/z | Possible Fragment Ion | Formula |

|---|---|---|

| 90 | Molecular Ion | [C₄H₁₀S]⁺ |

| 57 | Loss of •SH | [C₄H₉]⁺ |

| 56 | Loss of H₂S | [C₄H₈]⁺ |

| 47 | Loss of •C₃H₇ | [CH₂SH]⁺ |

| 41 | Loss of •SH and CH₄ | [C₃H₅]⁺ |

X-ray Crystallography and Diffraction Studies of this compound Complexes

This technique allows for the unambiguous determination of the coordination mode of the this compound ligand (e.g., terminal or bridging), the coordination number of the metal, and the packing of the complex in the solid state. The Au-S bond, for instance, is known to be strong. researchgate.net The structural data obtained from X-ray crystallography are crucial for understanding the structure-property relationships of these materials. For example, studies on related silanethiolate complexes have revealed the formation of intricate cluster structures. mostwiedzy.pl

Advanced Chromatographic Methods for Separation and Quantification of this compound in Complex Mixtures

Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures. researchgate.net Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile thiols like butane-1-thiol. nist.gov The choice of the stationary phase in the GC column is critical for achieving good separation from other components in a mixture. For less volatile or thermally labile this compound complexes, HPLC is the preferred method. Reversed-phase HPLC with a suitable solvent gradient can effectively separate complexes based on their polarity.

Elemental Analysis and Thermogravimetric Analysis (TGA/DTA) in Thiolate Research

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This technique is fundamental for confirming the empirical formula of newly synthesized this compound complexes.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of thiolate compounds. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the residual material. researchgate.netresearchgate.net For instance, the TGA of lead bis(butylthiolate) shows a sharp weight loss around 200°C, suggesting the formation of lead sulfide (B99878). dtic.mil This information is particularly valuable in the context of using metal thiolates as precursors for the synthesis of metal sulfide nanomaterials. dtic.mil

Computational and Mechanistic Investigations of Butane 1 Thiolate Reactivity and Structure

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure of Butane-1-thiolate

Quantum chemical methods are indispensable for understanding the intrinsic properties of this compound, including its preferred conformations and electronic distribution.

Density Functional Theory (DFT) Studies on this compound Interactions

Density Functional Theory (DFT) has been extensively utilized to explore the conformational landscape and electronic structure of this compound and related molecules. Studies on alkanethiols, including butane-1-thiol, on metal surfaces like Au(111) reveal that the thiolate species prefers hollow-bridge sites where the sulfur atom binds to two gold atoms researchgate.net. DFT calculations also show that thiol adsorption parameters, such as adsorption energy, are sensitive to surface coverage, with interactions weakening as coverage increases due to lateral repulsion between alkyl tails researchgate.net. Furthermore, the charge of the metal surface significantly influences adsorption, with negative charges favoring adsorption and positive charges disfavoring it researchgate.net. DFT has also been employed to study the interaction of MOF linkers, including thiolates, with metal surfaces, indicating that these linkers can modulate the electronic structure of the metal and influence the binding of other species rsc.org. For instance, the coordination of thiolate linkers to Pt(111) surfaces can lead to shifts in the metal's d-band center, affecting binding energies rsc.org.

Ab Initio Methods in Predicting this compound Properties

Ab initio methods, such as MP2 and coupled-cluster (CCSD(T)), complement DFT by providing high-accuracy predictions for molecular properties. These methods have been used for conformational analysis of related dithiol compounds, identifying multiple stable conformers with energies below 5 kJ mol⁻¹ uva.es. Ab initio studies also explore the electronic structure and transition properties of gold complexes involving thiolate ligands, revealing insights into metal-metal interactions and charge transfer mechanisms researchgate.net. For example, ab initio calculations on gold(I) complexes with thiolate ligands have shown that the nature of the ligand influences transition properties, ranging from metal-centered (MC) to metal-metal to ligand charge transfer (MMLCT) and metal-to-ligand charge transfer (MLCT) researchgate.net. Additionally, ab initio methods are crucial for calculating vibrational frequencies and force fields, which are essential for interpreting spectroscopic data and validating computational models uva.esresearchgate.net.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are employed to investigate the behavior of this compound in different environments, providing insights into solvation, diffusion, and structural dynamics. MD simulations, often coupled with DFT or classical force fields, can model the behavior of molecules in bulk phases, on surfaces, or within complex systems like metal-organic frameworks (MOFs) osti.govacs.orguq.edu.aumdpi.com. For instance, MD simulations have been used to study the structural properties of butanediol-modified materials, validating classical models with DFT calculations and computing infrared spectra osti.gov. In the context of self-assembled monolayers (SAMs), MD simulations, often combined with DFT, help elucidate molecular packing patterns and the formation of ordered structures on surfaces like Au(111) mdpi.com. These simulations can also explore dynamic effects, such as proton transfer during thiol adsorption on metal surfaces, which can occur within femtoseconds researchgate.net.

Elucidation of Reaction Mechanisms Involving this compound as a Nucleophile or Ligand

This compound's reactivity is central to its utility in synthesis and chemical processes. Its nucleophilic character drives many of its reactions.

Nucleophilic Reactivity: As a thiolate, this compound is a potent nucleophile, readily participating in SN2 reactions. This is analogous to the Williamson ether synthesis, where the thiolate anion attacks primary or secondary alkyl halides to form sulfides libretexts.orgunizin.org. The sulfur atom's valence electrons are less tightly held than oxygen's, making sulfur compounds, including thiolates, more nucleophilic than their oxygen counterparts libretexts.orgunizin.org. The mechanism involves a concerted backside attack by the nucleophile on the alkyl halide, leading to the formation of a new C-S bond and the expulsion of the leaving group masterorganicchemistry.com. The rate of these SN2 reactions is influenced by the steric hindrance around the electrophilic carbon, with methyl and primary alkyl halides reacting fastest, and tertiary ones being unreactive masterorganicchemistry.com.

Ligand Behavior: this compound can also act as a ligand in coordination chemistry. Thiolate ligands are relatively basic and can bridge metal centers, influencing the electronic structure and reactivity of metal complexes wikipedia.org. For example, in the context of gold nanoclusters, thiolate ligands play a crucial role in stabilizing the cluster structure, and ligand exchange mechanisms involving thiolates are studied using DFT to understand their binding preferences and pathways researchgate.netresearchgate.net.

Thiol-Michael Addition: this compound participates in thiol-Michael addition reactions with electron-deficient alkenes. This process typically involves the deprotonation of 1-butanethiol (B90362) to form the thiolate nucleophile, which then undergoes conjugate addition to the alkene nsf.govresearchgate.net. The generated enolate can then abstract a proton from another thiol molecule, propagating the reaction nsf.gov.

Thiol-Disulfide Exchange: Thiol-disulfide exchange reactions involve the deprotonation of a thiol to form a thiolate, followed by nucleophilic attack on a disulfide bond. The reaction rate is influenced by the basicity of the system and the stability of the thiolate intermediate researchgate.net.

Theoretical Modeling of this compound Binding to Surfaces and Active Sites

The interaction of this compound with surfaces is critical for applications such as self-assembled monolayers (SAMs) and heterogeneous catalysis.

Surface Adsorption: Theoretical studies, predominantly using DFT, have investigated the adsorption of alkanethiols, including butane-1-thiol, on metal surfaces like Au(111) and Cu(111) researchgate.netmetu.edu.trnih.gov. On Au(111), this compound typically adsorbs in a hollow-bridge site, forming a strong Au-S bond researchgate.netmdpi.comuts.edu.au. The adsorption energy and geometry are sensitive to surface coverage and the presence of van der Waals (vdW) corrections in DFT calculations, which are necessary to accurately describe the interactions between the alkyl chains and the surface metu.edu.tr. Studies on Cu(111) indicate that butanethiol can form butanethiolate and atomic sulfur upon adsorption, with the S-C bond oriented predominantly perpendicular to the surface nih.gov.

Active Site Interactions: In catalytic systems, the binding of this compound to active sites is investigated to understand catalytic mechanisms. For instance, DFT calculations are used to model the electronic structure of metal surfaces modified by MOF linkers, including thiolates, to predict their impact on catalytic activity rsc.org. These studies reveal how linker coordination can alter the electronic properties of the metal, influencing the binding energies of reactants or intermediates rsc.org. Furthermore, the interaction of thiolate ligands with metal centers in complexes, such as those relevant to hydrogenase active sites, is studied using ab initio methods to understand ligand exchange mechanisms and electronic properties researchgate.netacs.org.

Coordination Chemistry and Organometallic Complexes of Butane 1 Thiolate

Coordination Modes and Ligand Properties of Butane-1-thiolate

Thiolate ligands, including this compound, are characterized by their sulfur atom, which possesses lone pairs of electrons available for coordination. Their electronic properties and steric bulk influence their binding behavior with metal ions.

Monodentate, Bridging, and Chelating Interactions with Metal Centers

This compound typically acts as a monodentate ligand, forming a single bond with a metal center through its sulfur atom wikipedia.org. However, the versatility of thiolate coordination is evident in their ability to adopt various binding modes, often influenced by the specific metal, other co-ligands, and steric factors.

Monodentate Coordination : In this mode, the thiolate sulfur atom binds to a single metal center, forming a terminal ligand. This is the most common mode for simple alkyl thiolates like this compound when they are the sole sulfur-containing ligand.

Bridging Coordination : Thiolates can bridge two metal centers, acting as a three-electron donor ligand wikipedia.org. This bridging capability is crucial in the formation of polynuclear complexes and coordination polymers, often observed in bismuth thiolate complexes, which exhibit polymeric structures due to extensive thiolate bridging iosrjournals.org. For example, certain mercury(II) complexes demonstrate thiolate ligands acting as bridges between metal centers rsc.orgrsc.org.

Chelating Interactions : While this compound itself is a monodentate ligand, related dithiolates or ligands containing both thiolates and other donor atoms (like carboxylates or amines) can exhibit chelating behavior. For instance, in complexes involving ligands with multiple sulfur atoms or sulfur and nitrogen donors, chelating modes have been observed rsc.orgrsc.orgacs.org. The bis-(1,4-sodium thiolactate) butane (B89635) ligand, containing both carboxylate and thiolate functionalities, can engage in various coordination patterns, potentially involving chelation or bridging through its different donor sites researchgate.net.

Hard-Soft Acid-Base (HSAB) Principles in this compound Coordination

The Hard-Soft Acid-Base (HSAB) theory provides a framework for understanding the preferential coordination of this compound. Thiolate ligands, derived from thiols with relatively high pKa values (e.g., butane-1-thiol has a pKa of approximately 10.5 wikipedia.org), are classified as soft Lewis bases wikipedia.org. Consequently, they exhibit a strong affinity for soft Lewis acidic metal centers. This preference dictates their coordination behavior, favoring interactions with late transition metals such as gold (Au), palladium (Pd), platinum (Pt), mercury (Hg), and bismuth (Bi), which are typically considered soft acids. Conversely, they interact less strongly with hard Lewis acids like alkali metals or early transition metals.

Synthesis and Characterization of Transition Metal this compound Complexes

The synthesis of metal-thiolate complexes often involves the reaction of metal halides or other metal precursors with alkali metal thiolates or by direct deprotonation of the thiol in the presence of a metal salt. Electrochemical methods have also proven effective for synthesizing bismuth thiolates and their coordination compounds iosrjournals.org.

Homoleptic and Heteroleptic this compound Complexes

Metal complexes can be classified as homoleptic or heteroleptic based on the nature of their ligands.

Homoleptic Complexes : These complexes consist solely of this compound ligands coordinated to the central metal atom. While many thiolate complexes are heteroleptic, homoleptic complexes featuring only thiolate ligands are also known wikipedia.org.

Heteroleptic Complexes : These complexes contain this compound ligands alongside other types of ligands, such as phosphines, amines, halides, or carboxylates. For example, gold(III) complexes synthesized with bis-(1,4-sodium thiolactate) butane ligands are heteroleptic, incorporating both thiolate and carboxylate functionalities researchgate.net. Similarly, gold(I) thiolate cluster complexes often involve phosphine (B1218219) ligands umaine.edu.

Complexes of this compound with Bismuth, Gold, and Other Select Metals

This compound and related thiolate ligands have been incorporated into complexes with a variety of transition and post-transition metals.

Gold Complexes : Gold(I) and Gold(III) complexes featuring thiolate ligands are well-documented. For instance, gold(III) complexes have been synthesized using bis-(1,4-sodium thiolactate) butane ligands, exhibiting square planar geometry around the Au(III) center researchgate.net. Gold(I) thiolate complexes also serve as precursors in the synthesis of gold nanoparticles acs.org and are known to form cluster complexes, often in conjunction with phosphine ligands umaine.edu.

Bismuth Complexes : Bismuth(III) thiolates and their coordination compounds have been synthesized electrochemically. These complexes, often formed with ligands such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, are characterized by their polymeric nature, attributed to the bridging capabilities of the thiolate ligands iosrjournals.org.

Other Select Metals : Thiolate ligands have been incorporated into complexes with other metals, including palladium, platinum, mercury, rhenium, cobalt, copper, nickel, and zinc. For example, palladium(II) complexes with bridging thioether moieties have been reported uaeh.edu.mx. Mercury(II) complexes with ortho-cyano-aminothiophenolate ligands demonstrate diverse coordination modes involving sulfur rsc.orgrsc.org. Rhenium(V) oxo complexes have been synthesized using butane-1-thiol as a biologically active co-ligand bioorg.org. Complexes involving sulfur-containing ligands derived from thiophene (B33073) Schiff bases with cobalt(II), copper(II), nickel(II), and zinc(II) have also been studied nih.govtandfonline.com.

Supramolecular Architectures Incorporating this compound Ligands

The ability of thiolate ligands to bridge metal centers contributes to the formation of extended structures, including coordination polymers and supramolecular assemblies. The thiolate sulfur atom's lone pairs and the potential for hydrogen bonding involving the thiol group (in the parent thiol or as an S-H moiety in certain complexes) can drive self-assembly processes.

Polymeric Structures : The tendency of thiolates to bridge metal ions can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional networks, as observed in bismuth thiolate complexes iosrjournals.org.

Hydrogen Bonding : Analogous to mercaptobenzoate ligands, which form supramolecular chains through S–H···O hydrogen bonds core.ac.uk, this compound could potentially participate in similar intermolecular interactions, contributing to the assembly of ordered structures.

Surface Chemistry : Butanethiol has been utilized in the formation of self-assembled monolayers (SAMs) on gold surfaces, a process that involves the chemisorption of the thiol onto the metal surface and the organization of molecules into ordered layers nih.gov. These SAMs can serve as platforms for immobilizing metal complexes or constructing functional interfaces.

Nanoparticle Precursors : Gold(I)-thiolate complexes are recognized as precursors for the synthesis of gold nanoparticles acs.org, which are themselves nanoscale supramolecular entities.

Reactivity and Transformation Pathways of Butane 1 Thiolate

Nucleophilic Reactivity of Butane-1-thiolate Anion

Generated by the deprotonation of butane-1-thiol with a suitable base, the this compound anion (CH₃(CH₂)₃S⁻) is a strong nucleophile. masterorganicchemistry.com Its high nucleophilicity, a consequence of the large, polarizable sulfur atom, drives its participation in numerous addition and substitution reactions. masterorganicchemistry.com

The Thiol-Michael addition, or thia-Michael addition, is the 1,4-conjugate addition of a thiolate to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. thieme-connect.commasterorganicchemistry.com This reaction is a cornerstone of "click" chemistry due to its efficiency, high yield, and mild reaction conditions. nih.gov The mechanism typically begins with the formation of the this compound nucleophile, which then attacks the β-carbon of the Michael acceptor. nih.govmedkoo.com This process can be catalyzed by either a base or a nucleophile. nih.govmedkoo.com

The kinetics of the Thiol-Michael addition are influenced by several factors:

Substrate Structure : The reaction rate is highly dependent on the electron-withdrawing group (EWG) of the Michael acceptor. More electron-deficient alkenes exhibit faster kinetics. medkoo.com For instance, the reaction of n-butane thiol is faster with divinyl sulfone compared to acrylates. medkoo.com

Solvent : Polar solvents like dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction rate. nih.gov

Catalyst : The choice between a base-catalyzed or nucleophile-initiated mechanism affects the rate-determining step. In base-catalyzed reactions, the initial deprotonation of the thiol can be the limiting step. nih.gov

Research on the reaction of n-butanethiol with various conjugated heteroenoid compounds, such as substituted β-nitrostyrenes and benzalmalononitriles, in a buffered aqueous ethanol (B145695) solution (pH 7) has shown that the reactions proceed to completion. The second-order rate constants for these reactions correlate well with Hammett σ constants, indicating a clear dependence on the electronic properties of the substituents on the aromatic ring of the Michael acceptor. cdnsciencepub.com The steric hindrance caused by ortho substituents can also affect the reaction rate, depending on the conformation of the functional groups on the acceptor. cdnsciencepub.com

| Factor | Influence on Reaction Rate | Example/Note |

|---|---|---|

| Michael Acceptor Reactivity | Increases with the electron-withdrawing strength of the activating group. | Divinyl sulfone > Acrylate > Fumarate (for reaction with butanethiol). medkoo.com |

| Thiol Structure | Depends on the rate-determining step; can be influenced by basicity and sterics. | For alkyl thiols where chain transfer is rate-limiting, primary thiols like butane-1-thiol are fastest. medkoo.com |

| Solvent Polarity | Polar solvents generally accelerate the reaction. | Reactions are faster in DMSO compared to neat conditions. nih.gov |

| pH/Catalyst | Higher pH or presence of a catalyst increases the concentration of the reactive thiolate anion. | Base-catalyzed (e.g., triethylamine) and nucleophile-initiated (e.g., phosphines) pathways are common. nih.gov |

As a potent nucleophile, this compound readily participates in S-alkylation and S-acylation reactions.

Alkylation: The reaction of this compound with alkyl halides is a classic method for synthesizing butyl thioethers (also known as butyl sulfides). jmaterenvironsci.com This transformation typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comunizin.org The thiolate anion displaces a halide from a primary or secondary alkyl halide. unizin.orglibretexts.org The use of a strong base like sodium hydride (NaH) ensures the complete conversion of butane-1-thiol to its more nucleophilic thiolate form.

R-SH + Base → R-S⁻ (this compound)

R-S⁻ + R'-X → R-S-R' (Butyl thioether) + X⁻

This method is a sulfur analog of the Williamson ether synthesis. libretexts.org While the direct reaction of butane-1-thiol with an alkyl halide can be used, it risks a secondary reaction where the product thioether acts as a nucleophile, leading to byproducts. jove.comjove.com A common strategy to avoid this involves using thiourea (B124793) to first form an alkyl isothiourea salt, which is then hydrolyzed to yield the thiol. libretexts.orgprepchem.comopenstax.org

Acylation: this compound can react with acylating agents, such as acyl chlorides or carboxylic acids, to form thioesters. The reaction with a carboxylic acid, for example, produces a thioester and water. savemyexams.com Thioesters are important intermediates in organic synthesis and have biological relevance.

This compound demonstrates significant reactivity towards a broad range of conjugated heteroenoid compounds, which are Michael acceptors featuring heteroatoms. A systematic study revealed that n-butanethiol adds to compounds such as:

3-Benzal-2,4-pentanediones

Ethyl benzalacetoacetates

Diethyl benzalmalonates

Benzalmalonamides

Cinnamalmalononitriles

β-Nitrostyrenes

β-Nitropropenylbenzenes cdnsciencepub.com

These reactions, carried out under mild conditions (pH 7), are essentially quantitative. cdnsciencepub.com The rate of addition is sensitive to both the electronic and steric nature of the heteroenoid compound. cdnsciencepub.com For example, the cyclopentenone isomer of a Donor-Acceptor Stenhouse Adduct (DASA) can be effectively trapped by butane-1-thiol in a Michael addition reaction, demonstrating the utility of this reaction in modulating the properties of photoswitches. researchgate.net

Oxidation and Reduction Chemistry of this compound

The sulfur atom in this compound exists in its most reduced state (-2 oxidation state) and is readily oxidized. The principal oxidation product is dibutyl disulfide, formed by the coupling of two thiol molecules.

Oxidation: The oxidation of butane-1-thiol to dibutyl disulfide can be achieved with a variety of oxidizing agents.

Mild Oxidants: Reagents like molecular oxygen, iodine (I₂), or bromine (Br₂) in the presence of a base are commonly used. jove.comresearchgate.netlibretexts.org

Heterogeneous Permanganate (B83412): A quantitative yield of dibutyl disulfide can be obtained from the oxidation of butane-1-thiol using permanganate adsorbed on a solid support. This method is highly selective for disulfide formation, whereas homogeneous permanganate oxidation tends to produce sulfonic acids. thieme-connect.com

Subcritical Water: Molecular oxygen can serve as the oxidant in subcritical water without the need for a catalyst, providing a green chemistry approach to disulfide synthesis. researchgate.net

Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate under homogeneous conditions, can further oxidize the thiol past the disulfide stage to butanesulfinic acid and ultimately to butanesulfonic acid. nih.govjove.com

Reduction: The sulfur-sulfur bond in dibutyl disulfide is relatively weak and can be easily cleaved by reducing agents to regenerate butane-1-thiol. libretexts.org Common reducing agents for this transformation include zinc metal in the presence of an acid (e.g., HCl). jove.comlibretexts.org This reversible thiol-disulfide interconversion is a fundamental process in many biological systems. libretexts.org

| Oxidizing Agent | Conditions | Major Product | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Heterogeneous (adsorbed on solid support) | Dibutyl disulfide | thieme-connect.com |

| Potassium Permanganate (KMnO₄) | Homogeneous solution | Butanesulfonic acid | thieme-connect.com |

| Molecular Oxygen (O₂) | Subcritical water | Dibutyl disulfide | researchgate.net |

| Iodine (I₂) / Bromine (Br₂) | Basic conditions | Dibutyl disulfide | jove.comlibretexts.org |

| Hydrogen Peroxide (H₂O₂) | Strong conditions | Butanesulfonic acid | jove.com |

Cleavage and Formation of Carbon-Sulfur Bonds in this compound Systems

Formation: As detailed in sections 6.1.1 and 6.1.2, the primary route for the formation of new carbon-sulfur bonds involving this compound is through its nucleophilic character. Thiol-Michael additions and SN2 alkylations are highly effective and widely used methods for creating C(sp³)–S and C(sp²)–S bonds. masterorganicchemistry.comjmaterenvironsci.com Recent advances in C–S bond formation also include direct C–H functionalization and decarboxylative reactions, moving beyond the classical condensation between a metal thiolate and an organic halide. rsc.org

Cleavage: The cleavage of the carbon-sulfur bond in systems derived from this compound, such as butyl thioethers, is a synthetically important transformation. This process, often referred to as desulfurization, can be achieved under various conditions.

Reductive Cleavage: Electroreductive methods can be used to cleave the C(sp³)–S bond in aryl alkyl thioethers, generating alkyl radicals. chemrxiv.org

Oxidative Cleavage: An electrochemical, radical-mediated approach can selectively cleave C(sp³)–S bonds. The process involves the one-electron oxidation of the thioether to a transient radical cation, which ultimately leads to bond scission. nih.gov In some specific cases, such as with compounds having a carboxylic group α to the sulfur, hydrogen peroxide can induce C–S bond cleavage. psu.edu

Transition Metal-Mediated Cleavage: Homogeneous transition metal complexes can mediate the complete desulfurization of sulfur heterocycles like thiophene (B33073). These reactions can proceed through butanethiolate intermediates. For example, a tungsten complex can react with thiophene to generate a butadienethiolate, which then forms a butane-thiolate compound that releases but-1-ene upon thermolysis. acs.org Similarly, an iridium complex has been shown to desulfurize thiophene to butane (B89635) via a bridging butanethiolate intermediate. lehigh.edu Catalytic hydrodesulfurization (HDS), a critical industrial process, involves the C–S bond cleavage of compounds like butane-1-thiol on catalyst surfaces. cdnsciencepub.com

Chiroptical Properties and Stereoselective Transformations

This compound itself is an achiral molecule. Therefore, discussions of its intrinsic chiroptical properties are not applicable. However, it can participate as a prochiral nucleophile in stereoselective transformations to create chiral sulfur-containing molecules.

In the context of asymmetric catalysis, the sulfa-Michael addition of butane-1-thiol to α,β-unsaturated compounds can be rendered stereoselective. rsc.org The enantioselectivity of the reaction is controlled by a chiral catalyst (e.g., an iron complex), which coordinates with either the thiol or the Michael acceptor to create a chiral environment for the nucleophilic attack. This leads to the formation of an enantioenriched sulfide (B99878) product. In these cases, the stereochemistry is induced by the external chiral agent rather than being inherent to a derivative of the thiolate itself. rsc.org

Applications in Advanced Materials Science and Engineering

Integration of Butane-1-thiolate in Hybrid Organic-Inorganic Materials

This compound plays a crucial role in the development of hybrid organic-inorganic materials by acting as a surface modifier and linker, enabling the seamless integration of inorganic nanoparticles (NPs) into organic matrices. This integration leverages the distinct properties of both components, leading to materials with enhanced or novel functionalities.

Functionalization of Inorganic Nanoparticles: The strong affinity of the thiolate group for various inorganic surfaces, particularly metal oxides and noble metals, allows this compound to effectively functionalize nanoparticles. For instance, metal oxide nanoparticles like zinc oxide (ZnO) can be surface-modified with butane-1-thiol. This process improves their dispersibility in organic solvents and polymer matrices, facilitating the creation of nanocomposites with enhanced mechanical, thermal, or optical properties. The butane (B89635) chain provides a hydrophobic interface, promoting compatibility with organic polymers and potentially altering the electronic properties of the functionalized nanoparticles, which can be beneficial for applications in sensors or photovoltaic-hybrid materials.

In the context of quantum dots (QDs), thiols, including butane-1-thiol, are utilized as stabilizing ligands. They are employed either during aqueous synthesis to impart biocompatibility and control surface chemistry, or in post-synthesis ligand exchange reactions to modify hydrophobic QDs for biological applications or integration into hybrid systems. These ligands passivate surface trap states, which is essential for maintaining the desirable photophysical properties of QDs.

Gold nanoparticles (AuNPs) are frequently synthesized and stabilized using butane-1-thiol as a capping agent. This functionalization ensures their stability and dispersibility in organic media, allowing for their incorporation into thin films, polymer matrices, or other organic structures.

Role as a Linker in Hybrid Structures: While this compound itself, being a monothiol, is less commonly used as a primary structural linker in complex frameworks like Metal-Organic Frameworks (MOFs) compared to dithiols or functionalized organic linkers, the broader class of thiols and thioethers are integral to MOF chemistry. These sulfur-containing ligands contribute to properties such as conductivity and catalytic activity within MOFs. In the realm of thin film deposition, dithiols like 1,4-butanedithiol (B72698) are used in molecular layer deposition (MLD) to form hybrid metal-organic films, highlighting the utility of alkyl chains in mediating inorganic-organic interfaces.

The functionalization of nanoparticles with this compound enables their controlled assembly and integration into hybrid materials, paving the way for advanced applications in electronics, sensing, and catalysis.

Data Table: this compound in Hybrid Material Functionalization

| Inorganic Nanoparticle Type | Organic Matrix/Application | Role of this compound | Resulting Hybrid Property / Application Area |

| ZnO Nanoparticles | Polymer composites | Surface functionalization, dispersibility enhancer | Improved integration, altered surface properties, potential in sensors |

| Gold Nanoparticles (AuNPs) | Organic solvents, thin films | Capping agent, stabilizer | Dispersibility in organic media, controlled aggregation |

| Quantum Dots (QDs) | Aqueous media, bio-imaging | Stabilizing ligand | Biocompatibility, surface passivation, controlled photophysics |

Role of this compound in Nanomaterial Synthesis and Stabilization

This compound is a critical component in the synthesis and stabilization of various nanomaterials, particularly metal nanoparticles and quantum dots, by acting as a capping agent or stabilizing ligand.

Capping Agent for Metal Nanoparticles: Butane-1-thiol is extensively used as a capping agent in the synthesis of gold nanoparticles (AuNPs). Its strong chemisorption bond with gold surfaces effectively prevents the aggregation of nascent nanoparticles, enabling control over particle size and morphology.

Synthesis Methods: It is a key component in established synthesis methods such as the Brust-Schiffrin synthesis, a two-phase approach that utilizes gold salts, a phase transfer agent, and a reducing agent (e.g., sodium borohydride) in the presence of the thiol. In these syntheses, the ratio of thiol to gold precursor significantly influences the final nanoparticle size, with higher ratios generally yielding smaller particles.

Size Control and Stability: Using butane-1-thiol typically results in the formation of small, monodisperse AuNPs, often in the size range of 1-5 nm. The resulting thiolate shell provides excellent stability, allowing AuNPs to be isolated and dispersed in organic solvents like hexane (B92381) or toluene.

Ligand Exchange: Butane-1-thiol can also be employed in ligand exchange reactions, where it replaces other surface stabilizers on pre-formed nanoparticles. This process allows for the functionalization of nanoparticles with specific properties.

Beyond gold, thiols are also utilized as stabilizers for other metal nanoparticles, such as silver nanoparticles.

Stabilizing Ligand for Quantum Dots (QDs): In QD synthesis, thiols, including butane-1-thiol, serve as crucial stabilizing ligands. They play a vital role in passivating surface trap states, which is essential for maintaining the high quantum yield and stability of QDs. This stabilization is particularly important for QDs intended for biological applications, where aqueous dispersibility and biocompatibility are required. Butane-1-thiol is among the alkanethiols used in the synthesis or modification of QDs to achieve these properties.

Functionalization of Other Nanomaterials: Butane-1-thiol can also be used to functionalize other nanomaterials, such as graphene and metal oxide nanoparticles. This surface modification enhances their dispersibility, stability, and their ability to integrate into composite materials, thereby expanding their potential applications.

Data Table: this compound in Nanomaterial Synthesis

| Nanomaterial Type | Synthesis Method / Role | Stabilizing Ligand Role of this compound | Resulting Size Range | Key Stabilization Property |

| Gold Nanoparticles (AuNPs) | Brust-Schiffrin Synthesis | Capping agent, stabilizer | 1-5 nm | Organic solvent dispersibility, air stability |

| Gold Nanoparticles (AuNPs) | Ligand Exchange | Stabilizing ligand | Preserves core size | Functionalization, tailored surface chemistry |

| Quantum Dots (QDs) | Aqueous synthesis, Ligand exchange | Stabilizing ligand | Varies | Biocompatibility, surface passivation |

Compound Name Table

| Common Name | IUPAC Name | CAS Number | Molecular Formula |

| 1-Butanethiol (B90362) | Butane-1-thiol | 109-79-5 | C₄H₁₀S |

| This compound | This compound | N/A | C₄H₉S⁻ |

Catalytic Roles and Applications of Butane 1 Thiolate in Organic Transformations

Butane-1-thiolate as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, this compound participates directly in the catalytic cycle by bonding to a soluble metal center. As a ligand, it can stabilize the metal complex, modulate its reactivity, and in some cases, actively participate in bond activation processes.

Transition Metal Catalysis Mediated by this compound Ligands (e.g., Palladium-catalyzed reactions)

This compound serves as an effective ligand for various transition metals, influencing the outcomes of numerous catalytic reactions. Thiolate ligands are classified as soft Lewis bases, leading to strong coordination with soft Lewis acidic metals like palladium, nickel, and ruthenium. wikipedia.org This strong coordination can stabilize catalytic intermediates and influence the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination, which are central to many cross-coupling reactions. whiterose.ac.uknih.gov

Furthermore, research into ruthenium-pincer complexes has shown that simple thiols, such as hexanethiol (a close structural relative of butane-1-thiol), can act as transient, cooperative ligands. nih.gov The corresponding thiolate, formed in situ, cooperates with the ruthenium center to activate dihydrogen (H₂), demonstrating a mechanism where the ligand is not merely a spectator but an active participant in bond cleavage. nih.gov This principle of metal-ligand cooperation is applicable to this compound, suggesting its potential to facilitate similar activation processes in various catalytic systems.

| Reaction Type | Metal Center | Role of Thiolate Ligand | Exemplary Transformation |

| Cross-Coupling | Palladium | Stabilizing intermediates, participating in the catalytic cycle | Ketone synthesis from thiol esters |

| Hydrogenation | Ruthenium | Cooperative activation of H₂ | Deuterium labeling of H₂ |

| Dehydrogenation | Ruthenium | Proton abstraction in outer-sphere mechanism | Methanol reforming |

Asymmetric Catalysis with Chiral this compound Ligands

The synthesis of single-enantiomer products is a primary goal of modern organic chemistry, often achieved through asymmetric catalysis using chiral ligands. nih.gov These ligands create a chiral environment around the metal center, directing the reaction to favor the formation of one enantiomer over the other. nih.gov Thioethers and other sulfur-containing compounds have been successfully employed as chiral ligands in a variety of asymmetric reactions, including palladium-catalyzed allylic alkylations and hydrogenations. researchgate.net

The development of asymmetric catalysts often relies on ligands with well-defined, rigid structures to effectively control the stereochemical outcome. While the fundamental principles of asymmetric catalysis are well-established, specific and widely-reported applications of chiral ligands derived directly from butane-1-thiol are not prominent in the scientific literature. However, the concept has been demonstrated with more complex thiols immobilized on supports like silver nanoclusters for use in heterogeneous asymmetric catalysis. rsc.orgnih.gov In principle, a chiral variant of this compound could be employed as a ligand. For such a ligand to be effective, the stereocenter would need to be positioned appropriately to influence the substrate's approach to the metal center during the selectivity-determining step of the reaction.

Heterogeneous Catalysis Utilizing this compound Modified Surfaces

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, typically as a solid. The surface of the catalyst is where the reaction occurs. Modifying these surfaces with organic molecules like butane-1-thiol can dramatically alter the catalyst's performance. Butane-1-thiol can form self-assembled monolayers (SAMs) on the surfaces of various metals, including palladium and nickel. researchgate.netnih.gov

This surface modification can enhance catalytic performance in several ways:

Preventing Oxidation : A layer of this compound can protect the metal surface from oxidation, thereby increasing the catalyst's stability and shelf-life in air. nih.gov

Controlling Selectivity : The thiolate monolayer can block certain active sites or create specific steric environments, guiding the reaction toward a desired product and away from side reactions. For example, modifying supported palladium catalysts with thiol SAMs has been shown to control the reaction pathways in furfural (B47365) hydrogenation. researchgate.net

Altering Electronic Properties : The sulfur atom of the thiolate can electronically influence the metal surface, which can affect substrate binding and the activation barriers for key reaction steps.

Research on nickel catalysts has shown that surface modification with thiols leads to highly active and selective catalysts for the reductive amination of aldehydes and ketones, with performance superior to many precious metal catalysts. nih.gov

| Catalyst System | Role of this compound Modifier | Application | Outcome |

| Thiol-modified Nickel | Surface protection, selectivity control | Reductive amination | High activity and selectivity for primary amines nih.gov |

| Thiol-modified Palladium | Creation of specific steric/electronic environments | Furfural hydrogenation | Controlled reaction pathways researchgate.net |

Mechanistic Insights into this compound-Mediated Catalytic Cycles

Understanding the precise role of this compound within a catalytic cycle is key to optimizing existing reactions and designing new ones. Mechanistic studies have revealed that thiolates are rarely passive ligands.

In the catalytic oxidation of 1-butanethiol (B90362) to its corresponding disulfide, a process relevant to petroleum sweetening, the reaction mechanism involves the binding of the thiol to a metal catalyst (such as a cobalt phthalocyanine (B1677752) complex) and subsequent electron transfer. researchgate.netresearchgate.net Kinetic analyses suggest that the rate-determining step can be either the initial substrate binding or the expulsion of the thiyl radical (RS•) from the catalyst, depending on the specific catalyst used. researchgate.net

In cooperative catalysis, the mechanism is more intricate. For ruthenium-catalyzed dehydrogenation reactions, DFT calculations show that a thiolate ligand serves as a cooperative proton acceptor. nih.gov During the dehydrogenation of methanol, the thiolate receives a proton from the substrate's hydroxyl group while the ruthenium center abstracts a hydride from the C-H bond. This outer-sphere mechanism lowers the activation energy for the reaction.

In radical-based transformations, such as iron-catalyzed olefin hydrogenation, thiols play a crucial role in a cooperative hydrogen atom transfer (cHAT) mechanism. chemrxiv.org Mechanistic data indicate that the selectivity-determining step is the quenching of an alkyl radical intermediate by the thiol. The thiol becomes a more potent hydrogen atom donor when coordinated to the iron(II) center, facilitating the transfer and completing the catalytic cycle. chemrxiv.org The resulting iron(III)-thiolate is then reduced to regenerate the active catalyst. chemrxiv.org This highlights the dynamic role of the thiolate in mediating radical pathways and controlling reaction outcomes.

Butane 1 Thiolate in Environmental and Interfacial Chemistry

Chemical Transformation Pathways of Butane-1-thiolate in Environmental Matrices

This compound undergoes several chemical transformations in environmental compartments, primarily driven by oxidation, volatilization, and biodegradation.

Oxidation: The thiolate group (-S⁻) is readily oxidized. A primary transformation pathway involves the formation of disulfides, such as di-n-butyl disulfide, through auto-oxidation or metal-catalyzed reactions mdpi.comresearchgate.net. These reactions can also generate reactive oxygen species. Further oxidation can lead to more oxidized sulfur species, including sulfinic acids (RSO₂H) and sulfonic acids (RSO₃H) researchgate.net.

In the atmosphere, butane-1-thiol (and by extension, its conjugate base thiolate) is subject to degradation by reactive species like hydroxyl (OH) and chlorine (Cl) radicals. Studies on 2-butanethiol (B122982), a close structural analog, indicate significant reaction rates with these oxidants.

Table 9.1.1: Atmospheric Reaction Rate Coefficients and Products for 2-Butanethiol

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Major Products | Yield (%) |

|---|---|---|---|

| OH radical | (2.58 ± 0.21) × 10⁻¹¹ | SO₂ | 81 ± 2 |

| 2-Butanone | 42 ± 1 | ||

| Cl atom | (2.49 ± 0.19) × 10⁻¹⁰ | SO₂ | 59 ± 2 |

*Data based on studies of 2-butanethiol herts.ac.uk.

Volatilization: Butane-1-thiol is a volatile compound. Its Henry's Law constant (approximately 4.54 × 10⁻³ atm·m³/mol at 20°C) suggests a high tendency to partition from water and soil into the atmosphere poweras.com.trresearchgate.net. This process facilitates its transport and distribution within environmental systems.

Biodegradation: Environmental fate studies indicate that butane-1-thiol can be biodegraded in soils under aerobic conditions, with significant removal observed over several weeks poweras.com.trtaylorandfrancis.com. Microbial degradation can lead to partial mineralization into carbon dioxide (CO₂) and the formation of intermediate products poweras.com.tr.

Other Pathways: While specific pathways for this compound are not extensively detailed in the provided snippets, related perfluorinated sulfonic acids undergo hydrolysis and phototransformation, suggesting these are areas of environmental relevance for sulfur compounds nih.gov. The ECHA registration dossier for butane-1-thiol also lists phototransformation in air, water, and soil as potential fate pathways taylorandfrancis.com.

Interfacial Chemistry of this compound at Liquid-Solid and Gas-Solid Interfaces

This compound exhibits strong affinity for certain surfaces, particularly metal surfaces like gold, where it forms self-assembled monolayers (SAMs). This adsorption behavior is a key aspect of its interfacial chemistry.

Liquid-Solid Interfaces: The chemisorption of this compound onto gold surfaces is well-documented, leading to the formation of highly ordered SAMs who.intwur.nlaip.orgnih.govd-nb.infoacs.org. In this process, the thiolate sulfur atom binds strongly to the gold substrate, forming a stable, oriented monolayer. These SAMs serve as model systems for studying surface chemistry and have found applications in nanotechnology, biosensing, and materials science due to their ability to control surface properties wur.nlaip.orgnih.govwikipedia.org.

Beyond metal surfaces, this compound can also adsorb onto soil minerals and organic matter. This sorption is crucial in controlling its bioavailability and mobility in terrestrial environments. Mechanisms can include inner-sphere and outer-sphere complexation, influenced by the surface properties of soil components (e.g., clay minerals, metal oxides, organic matter) and the chemical characteristics of the thiolate mdpi.comnih.govfoodb.ca.

Gas-Solid Interfaces: On gas-solid interfaces, adsorption can occur through physisorption (weak van der Waals forces) or chemisorption (chemical bond formation). The strong sulfur-gold interaction observed in liquid-solid interfaces also applies to gas-solid interactions, with thiolate sulfur species persisting on gold surfaces even at elevated temperatures, indicating robust binding d-nb.infowikipedia.org.

Role of this compound in Biogeochemical Sulfur Cycling (focused on chemical transformations)

As an organosulfur compound, this compound contributes to the broader biogeochemical sulfur cycle, which involves the interconversion of inorganic and organic sulfur species. Its chemical transformations are key to its role within this cycle.

This compound can be formed through microbial metabolism or abiotic reactions involving inorganic sulfur compounds or other organic sulfur precursors chemicalbook.comchemicalbook.comresearchgate.net. Its subsequent chemical transformations, such as oxidation to disulfides and further oxidized sulfur species, or volatilization, influence the flux of sulfur within ecosystems. Biodegradation also plays a role, with microorganisms potentially utilizing it as a substrate, leading to its mineralization or conversion into other sulfur-containing metabolites poweras.com.trtaylorandfrancis.com.

While specific pathways detailing this compound as a central intermediate are not explicitly detailed in the provided search results, its general properties as a reactive organosulfur compound position it as a participant in the complex network of sulfur transformations mediated by both biological and abiotic processes in various environmental compartments.

Table 9.3.1: Physicochemical Properties of Butane-1-thiol

| Property | Value | Source(s) |

| CAS Number | 109-79-5 | hmdb.cachemicalbook.com |

| Molecular Formula | C₄H₁₀S | hmdb.cachemicalbook.com |

| Molar Mass | 90.18 g/mol | chemicalbook.com |

| Appearance | Colorless to yellowish liquid | chemicalbook.com |

| Odor | Strong, skunk-like, garlic-like, cabbage-like | chemicalbook.com |

| Odor Threshold | ~1.4 ppb (readily noticeable at 0.1-1 ppm) | hmdb.ca |

| Boiling Point | 98 °C | chemicalbook.com |

| Melting Point | -116 °C | chemicalbook.com |

| Density | 0.842 g/mL at 25 °C | chemicalbook.com |

| Water Solubility | Slightly soluble (0.06% at 20°C, 0.6 g/100 mL) | chemicalbook.com |

| Vapor Pressure | 83 mmHg (37.7 °C), 35 mmHg (20°C) | chemicalbook.com |

| Henry's Law Constant | 4.54 × 10⁻³ atm·m³/mol (at 20°C) / ~460 Pa·m³/mol | poweras.com.trresearchgate.net |

| Flash Point | 55 °F (2 °C) | chemicalbook.com |

| pKa | ~10.2 - 11.51 | hmdb.cachemicalbook.comchemicalbook.com |

| LogP (octanol-water) | ~2.06 - 2.51 |

List of Compounds Mentioned:

this compound

Butane-1-thiol

Di-n-butyl disulfide

Sulfinic acid

Sulfonic acid

2-Butanethiol

SO₂ (Sulfur dioxide)

2-Butanone

Tertiary butyl mercaptan (TBM)

Alkanethiolates

Methanethiol

Ethanethiol

Dimethyl disulfide

Dimethyl trisulfide

Dimethylsulfoniopropionate (DMSP)

Dimethylsulfide (DMS)

Hydrogen sulfide (B99878) (H₂S)

Sulfate

Sulfide

Thiosulfate

Sulfite

Cysteine

Methionine

Glutathione

Perfluorobutane sulfonic acid (PFBS)

Perfluorohexane sulfonic acid (PFHxS)

Conclusion and Future Research Directions

Summary of Key Research Findings and Advancements in Butane-1-thiolate Chemistry

Research has firmly established the versatile role of butane-1-thiol and its thiolate form in several areas of chemistry. A significant area of advancement is its application in "click" chemistry, particularly in thiol-ene reactions for the synthesis of polymers and advanced materials. researchgate.net These reactions are valued for their efficiency and high yields.

In the field of catalysis, studies have explored the oxidative S-S coupling of butane-1-thiol to form dibutyl disulfide, utilizing novel catalytic systems such as those involving ionic liquids. researchgate.net Furthermore, the kinetics of the oxidation of butane-1-thiol by reagents like hexacyanoferrate (III) have been investigated, providing fundamental insights into its reaction mechanisms. tandfonline.com

A prominent application of this compound is in materials science, specifically in the formation of self-assembled monolayers (SAMs) on gold surfaces. researchgate.net The strong affinity and bonding between sulfur and gold have been leveraged to modify the surfaces of gold nanoparticles. researchgate.netresearchgate.net This has implications for the development of sensors and electronic components. cymitquimica.com In fact, butane-1-thiol is utilized as a model gaseous analyte for the development of fast-responding amperometric gas sensors. scbt.comsigmaaldrich.com Beyond these applications, it also serves as an industrial solvent and a chemical intermediate in the production of agricultural chemicals. wikipedia.org

| Research Area | Key Finding / Advancement |

| Polymer Chemistry | Utilized in thiol-ene "click" reactions for polymer synthesis. researchgate.net |

| Catalysis | Employed in studies of oxidative coupling to form disulfides using novel catalysts. researchgate.net |

| Kinetics | The oxidation mechanisms have been studied in detail. tandfonline.com |

| Materials Science | Forms self-assembled monolayers on gold surfaces. researchgate.net |

| Analytical Chemistry | Used as a model analyte for gas sensors. scbt.comsigmaaldrich.com |

| Industrial Chemistry | Serves as a solvent and chemical intermediate. wikipedia.org |

Current Challenges and Unexplored Areas in this compound Research

The development of more sustainable and efficient catalytic systems for the oxidation and other reactions of this compound is an ongoing challenge. researchgate.net While its interaction with gold is well-documented, the self-assembly and surface chemistry of this compound on other metallic or semiconductor nanoparticles are less understood and represent a key area for future exploration. researchgate.netresearchgate.net Furthermore, while its role in thiol-ene chemistry is established, the broader application of this compound in other "click" reactions, such as thiol-yne polymerizations, is an area that is still developing and warrants further investigation. acs.org

Prospects for Novel Applications and Methodologies Involving this compound

The future of this compound research is promising, with potential for novel applications and methodologies. The continued exploration of its use in "click" chemistry is expected to yield new polymers and materials with tailored properties. researchgate.netacs.org Innovations in catalysis, such as the use of ionic liquids, could lead to greener and more selective chemical processes involving this compound. researchgate.net

In nanotechnology, the ability of this compound to form stable SAMs can be further exploited in the fabrication of advanced sensors, molecular electronics, and drug delivery systems. researchgate.netcymitquimica.com Its use as a model analyte will also continue to drive the development of more sensitive and rapid chemical sensors for environmental monitoring and industrial process control. scbt.comsigmaaldrich.com

| Potential Application / Methodology | Description |

| Advanced Materials | Synthesis of novel polymers via thiol-ene and thiol-yne "click" chemistry. researchgate.netacs.org |

| Green Chemistry | Development of efficient and selective catalytic systems using ionic liquids. researchgate.net |

| Nanotechnology | Fabrication of advanced sensors and electronics based on self-assembled monolayers. researchgate.netcymitquimica.com |

| Analytical Sensors | Improvement of chemical sensors for volatile sulfur compounds. scbt.comsigmaaldrich.com |

Interdisciplinary Research Opportunities with this compound

The study of this compound offers numerous opportunities for interdisciplinary collaboration.

Materials Science and Polymer Chemistry: Researchers can collaborate to design and synthesize novel functional materials by leveraging the reactivity of the thiolate in polymerization reactions. researchgate.net

Nanoscience and Engineering: The self-assembly properties of this compound on nanoparticles provide a rich area for collaboration in developing new electronic and sensing devices. researchgate.netresearchgate.netcymitquimica.com

Environmental and Analytical Chemistry: The role of thiols in fuel desulfurization and their detection as volatile organic compounds creates opportunities for developing new environmental remediation technologies and advanced analytical instruments. researchgate.netscbt.comsigmaaldrich.com

Open Questions and Hypotheses for Future Investigations

Several open questions and hypotheses can guide future research on this compound:

Can novel initiators and catalysts be designed to overcome the current limitations of thiol-ene and thiol-yne polymerizations involving this compound, thereby enhancing reaction efficiency and product stability?

How do subtle changes in the molecular structure of self-assembled monolayers of this compound on various substrates affect their electronic and physical properties?

What are the precise mechanistic pathways through which this compound interacts with emerging catalytic systems, such as those based on ionic liquids or metal-organic frameworks?

Could this compound serve as a versatile precursor for the synthesis of a new class of organosulfur compounds with unique biological activities or material properties?

To what extent can process parameters in sonochemical reactions be optimized to maximize the yield of desired products while minimizing degradation in reactions involving this compound? researchgate.net

Addressing these questions will undoubtedly deepen our understanding of this compound chemistry and pave the way for new scientific discoveries and technological innovations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity Butane-1-thiolate, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis of this compound typically involves nucleophilic substitution or thiol-disulfide exchange. To optimize yield and purity, vary parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometric ratios of reactants (e.g., 1-bromobutane to thiolate precursors). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization ensures high purity. Characterization should include H/C NMR and FT-IR spectroscopy to confirm structure and purity ≥95% .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be rigorously applied to characterize this compound and distinguish it from structural isomers?

- Methodological Answer : For unambiguous identification:

- H NMR : Look for a triplet at δ 2.5–3.0 ppm (S–CH group) and a multiplet for the butyl chain (δ 1.2–1.6 ppm).

- FT-IR : Confirm S–H bond absence (no peak ~2550 cm) and presence of thiolate (C–S stretching at 600–700 cm).

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M–Na] at m/z 121.03. Compare with computational spectra (e.g., DFT) to rule out isomers .

Q. What experimental protocols ensure reproducibility in measuring this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design stability studies by:

- Preparing buffered solutions (pH 2–12) and incubating samples at 25°C, 40°C, and 60°C.

- Quantifying degradation via UV-Vis spectroscopy (absorbance at λ = 230 nm) or HPLC with a C18 column (retention time ~5.2 min).

- Calculate half-life () using first-order kinetics. Include triplicate runs and report standard deviations to address variability .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, MD simulations) resolve contradictions in reported catalytic activity of this compound in organometallic reactions?

- Methodological Answer : Contradictions in catalytic efficiency (e.g., turnover numbers varying by >50% across studies) may arise from solvent effects or ligand coordination modes. Address this by:

- Performing DFT calculations (B3LYP/6-31G**) to model transition states and compare activation energies in polar vs. nonpolar solvents.

- Validate with kinetic experiments under inert atmospheres (e.g., Ar glovebox) to exclude oxidation artifacts. Cross-reference with EXAFS data to confirm metal-thiolate binding geometry .

Q. What strategies mitigate interference from byproducts when analyzing this compound’s reactivity in multicomponent systems?

- Methodological Answer : In systems with competing nucleophiles (e.g., thiols, amines):

- Use quenching agents (e.g., iodoacetamide) to selectively terminate unwanted pathways.

- Employ F NMR with fluorinated probes to track thiolate-specific reactivity.

- Design control experiments with isotopically labeled this compound (S) to distinguish signal overlap in MS/MS .

Q. How should researchers design experiments to reconcile discrepancies in this compound’s reported solubility in aqueous vs. organic phases?

- Methodological Answer : Discrepancies may stem from impurities or measurement techniques. Standardize protocols:

- Use shake-flask method with saturated solutions (24 hr equilibration at 25°C).

- Quantify solubility via gravimetric analysis (filtered residues) or refractive index.

- Apply Hansen solubility parameters (HSPiP software) to correlate solvent-thiolate interactions. Report Hildebrand parameters () for reproducibility .

Data Analysis & Interpretation

Q. What statistical approaches are critical for validating the significance of this compound’s thermodynamic properties (e.g., , ) across independent studies?

- Methodological Answer : For meta-analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.